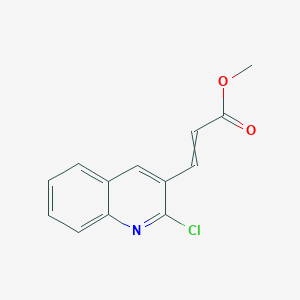
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is an organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a quinoline ring substituted with a chlorine atom at the 2-position and an ester group at the 3-position of the prop-2-enoate chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate typically involves the reaction of 2-chloroquinoline-3-carbaldehyde with methyl acrylate in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-3-carboxylic acid derivatives.
Reduction: Reduction of the ester group can yield the corresponding alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinoline-3-carboxylic acid derivatives.
Reduction: Quinoline-3-ylpropanol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: The compound exhibits antimicrobial and antimalarial activities, making it a potential candidate for drug development.
Medicine: It is studied for its potential therapeutic effects in treating infectious diseases and cancer.
Industry: The compound is used in the development of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate involves its interaction with various molecular targets. The quinoline ring can intercalate with DNA, inhibiting DNA synthesis and leading to cell death. The chlorine atom enhances the compound’s ability to penetrate cell membranes, increasing its efficacy. The ester group can be hydrolyzed to release the active quinoline moiety, which then exerts its biological effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline-3-carboxylic acid: Similar structure but lacks the ester group.
2-Chloroquinoline: Lacks the prop-2-enoate chain.
Methyl 3-(3-methylphenyl)prop-2-enoate: Similar ester group but different aromatic ring.
Uniqueness
Methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate is unique due to the combination of the quinoline ring, chlorine substitution, and ester group. This combination enhances its biological activity and makes it a versatile intermediate in synthetic chemistry .
Properties
CAS No. |
477250-15-0 |
|---|---|
Molecular Formula |
C13H10ClNO2 |
Molecular Weight |
247.67 g/mol |
IUPAC Name |
methyl 3-(2-chloroquinolin-3-yl)prop-2-enoate |
InChI |
InChI=1S/C13H10ClNO2/c1-17-12(16)7-6-10-8-9-4-2-3-5-11(9)15-13(10)14/h2-8H,1H3 |
InChI Key |
XGLGPNWUWNKYNT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C=CC1=CC2=CC=CC=C2N=C1Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(4-Bromophenyl)sulfanyl]-3-oxobut-1-en-2-yl 4-nitrobenzoate](/img/structure/B14241333.png)
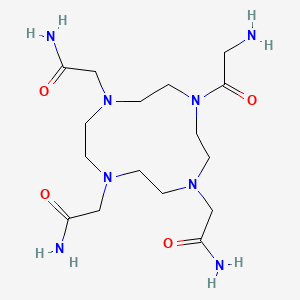
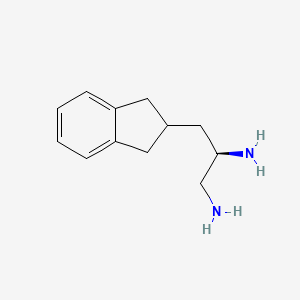
![Phenol, 3-[(6-quinolinylimino)methyl]-](/img/structure/B14241347.png)
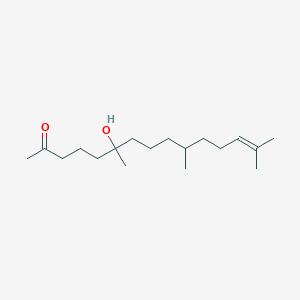
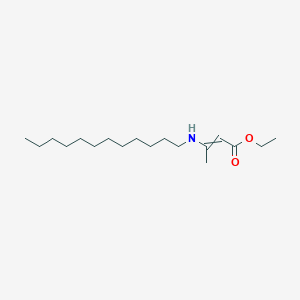
![3-[3-(Triethoxysilyl)propyl]-3,4-dihydro-2H-1,3-benzoxazine](/img/structure/B14241368.png)

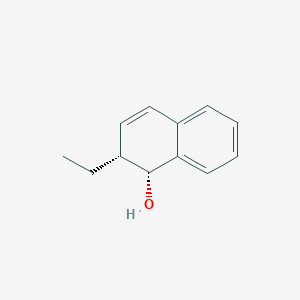
![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}pentanamide](/img/structure/B14241383.png)
![4-[2-Ethyl-4-(3-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14241389.png)
![2-amino-1-(furan-2-ylmethyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14241394.png)

![N-[(1R,2S)-2-Hydroxycyclohexyl]methanesulfonamide](/img/structure/B14241428.png)
